molecular formula C13H9NO5 B6415636 2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine CAS No. 1261914-34-4

2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine

Cat. No.: B6415636
CAS No.: 1261914-34-4
M. Wt: 259.21 g/mol
InChI Key: MFSXGANGBYOWRW-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dicarboxyphenyl)-4-hydroxypyridine typically involves the reaction of 3,5-dicarboxybenzaldehyde with 4-hydroxypyridine under specific conditions. One common method involves a condensation reaction followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 2-(3,5-dicarboxyphenyl)-4-pyridone.

    Reduction: Formation of 2-(3,5-dihydroxyphenyl)-4-hydroxypyridine.

    Substitution: Formation of 2-(3,5-dicarboxyphenyl)-4-hydroxy-6-nitropyridine or 2-(3,5-dicarboxyphenyl)-4-hydroxy-6-bromopyridine.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dicarboxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit unique properties, such as catalytic activity or luminescence. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dicarboxyphenyl)-4-hydroxypyridine is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid groups. This combination allows for diverse chemical reactivity and the formation of various coordination complexes, making it valuable in multiple research fields.

Properties

IUPAC Name

5-(4-oxo-1H-pyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-1-2-14-11(6-10)7-3-8(12(16)17)5-9(4-7)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXGANGBYOWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692754
Record name 5-(4-Oxo-1,4-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-34-4
Record name 5-(4-Oxo-1,4-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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